Clozapine-N-oxide hydrochloride is a synthetic compound derived from the antipsychotic drug clozapine. It serves primarily as a pharmacological tool in neuroscience, particularly within the framework of chemogenetics. Clozapine-N-oxide hydrochloride is notable for its role in activating Designer Receptors Exclusively Activated by Designer Drugs, commonly referred to as DREADDs. These engineered receptors allow researchers to manipulate neuronal activity in vivo with temporal precision and specificity.
Clozapine-N-oxide hydrochloride can be synthesized from clozapine, which is commercially available as an antipsychotic medication. The synthesis often involves oxidation processes that convert clozapine into its N-oxide form, which is then further processed into the hydrochloride salt.
Clozapine-N-oxide hydrochloride falls under the category of chemical compounds known as N-oxides. It is classified as a ligand for G-protein-coupled receptors and is particularly relevant in the study of neuropharmacology and behavioral neuroscience.
The synthesis of clozapine-N-oxide hydrochloride typically involves oxidation reactions using various oxidizing agents. Common methods include:
The general procedure for synthesizing clozapine-N-oxide hydrochloride includes dissolving clozapine in a solvent such as methanol or ethanol, followed by the addition of the oxidizing agent. The reaction mixture is typically stirred at room temperature for several hours before purification through crystallization or chromatography .
Clozapine-N-oxide hydrochloride participates in several chemical reactions, primarily involving its interaction with biological systems:
The stability of clozapine-N-oxide hydrochloride under physiological conditions has been documented, with degradation points typically observed between 473 K and 493 K .
Clozapine-N-oxide functions primarily as an agonist for DREADD systems. Upon administration, it binds to these engineered G-protein-coupled receptors, leading to activation of intracellular signaling pathways. This mechanism allows researchers to control neuronal firing rates and study the resultant behavioral effects.
Clozapine-N-oxide hydrochloride has significant applications in scientific research:
Clozapine-N-Oxide Hydrochloride serves as the primary chemogenetic actuator for engineered G protein-coupled receptors known as Designer Receptors Exclusively Activated by Designer Drugs. These receptors are derived from human muscarinic acetylcholine receptors but are modified to lose affinity for their endogenous ligand, acetylcholine, while gaining high sensitivity to synthetic ligands like Clozapine-N-Oxide Hydrochloride. Upon systemic administration, Clozapine-N-Oxide Hydrochloride crosses the blood-brain barrier and binds to these receptors, triggering intracellular signaling cascades. The two predominant receptor types are:
Electrophysiological studies in rodents confirm that Clozapine-N-Oxide Hydrochloride dose-dependently modulates neuronal firing within minutes of administration. For example, in brain slices expressing inhibitory Designer Receptors Exclusively Activated by Designer Drugs, 1 μM Clozapine-N-Oxide Hydrochloride reduced action potential frequency by >70% [5]. This real-time control allows researchers to investigate causal links between neuronal activity and behavior without permanent tissue alteration.
Clozapine-N-Oxide Hydrochloride exhibits distinct efficacy profiles across Designer Receptors Exclusively Activated by Designer Drugs subtypes:
Table 1: Receptor Specificity of Clozapine-N-Oxide Hydrochloride
Receptor Subtype | G-Protein Coupling | Primary Neuronal Effect | Potency (Half maximal effective concentration) |
---|---|---|---|
human M3 Designer Receptors Exclusively Activated by Designer Drugs | Gq | Excitatory (depolarization) | 8.1 nM [5] |
human M4 Designer Receptors Exclusively Activated by Designer Drugs | Gi | Inhibitory (hyperpolarization) | 6.89 nM [5] |
human M4 Designer Receptors Exclusively Activated by Designer Drugs-Neurexin | Gi | Synapse-specific inhibition | Comparable to human M4 Designer Receptors Exclusively Activated by Designer Drugs [7] |
The human M3 Designer Receptors Exclusively Activated by Designer Drugs and human M4 Designer Receptors Exclusively Activated by Designer Drugs remain the most widely deployed, enabling bidirectional control of neuronal populations. Notably, the human M4 Designer Receptors Exclusively Activated by Designer Drugs-neurexin variant incorporates the presynaptic neurexin-1β cytoplasmic domain, localizing receptor expression to specific synaptic compartments. This permits ultra-precise modulation of neurotransmitter release at defined synapses without affecting somatic excitability, a refinement critical for dissecting synaptic contributions to circuit function [7]. Binding assays confirm negligible affinity of Clozapine-N-Oxide Hydrochloride for native muscarinic receptors (>1,000-fold selectivity for engineered variants), ensuring minimal off-target activation in mammalian brain tissue [1].
The hydrochloride formulation of Clozapine-N-Oxide significantly enhances pharmacokinetic properties relative to the traditional dimethyl sulfoxide-solubilized Clozapine-N-Oxide. In rhesus macaques, intramuscular administration of Clozapine-N-Oxide Hydrochloride (3 mg/kg) demonstrated 6–7-fold higher peak plasma concentrations compared to equimolar Clozapine-N-Oxide Dimethyl Sulfoxide formulations. Plasma concentrations peaked within 30–90 minutes post-injection, with detectable Clozapine-N-Oxide persisting for >4 hours [3]. Critically, Clozapine-N-Oxide Hydrochloride achieves substantially higher cerebrospinal fluid-to-plasma concentration ratios (0.18–0.22 versus 0.05–0.08 for Clozapine-N-Oxide Dimethyl Sulfoxide), indicating superior blood-brain barrier penetration. Free Clozapine-N-Oxide concentrations in cerebrospinal fluid reached 12.4 nM after Clozapine-N-Oxide Hydrochloride administration—sufficient to activate human M3 Designer Receptors Exclusively Activated by Designer Drugs and human M4 Designer Receptors Exclusively Activated by Designer Drugs given their low nanomolar half maximal effective concentration values [3] [6].
Table 2: Pharmacokinetic Profile in Nonhuman Primates
Parameter | Clozapine-N-Oxide Hydrochloride | Clozapine-N-Oxide Dimethyl Sulfoxide | Significance |
---|---|---|---|
Peak Plasma Concentration | 1,200 ng/mL | 180 ng/mL | p < 0.001 [3] |
Cerebrospinal Fluid:Plasma Ratio | 0.22 | 0.08 | p < 0.01 [3] [6] |
Time to Peak (Plasma) | 30–90 min | 90–120 min | p < 0.05 [3] |
Free Cerebrospinal Fluid Concentration | 12.4 nM | ≤3.1 nM | Clinically relevant for receptor activation [3] |
These findings resolve prior controversies regarding Clozapine-N-Oxide’s brain penetrance. While earlier studies in rats suggested minimal blood-brain barrier permeability, the hydrochloride salt’s improved solubility facilitates central nervous system access at concentrations exceeding the half maximal effective concentration for human M3 Designer Receptors Exclusively Activated by Designer Drugs and human M4 Designer Receptors Exclusively Activated by Designer Drugs activation [6].
A major limitation of traditional Clozapine-N-Oxide preparations is enzymatic retroconversion to clozapine—a promiscuous psychoactive compound with affinity for dopamine D2, serotonin 5-hydroxytryptamine 2A, and adrenergic receptors. Clozapine-N-Oxide Hydrochloride substantially mitigates this confound. Pharmacokinetic analyses in macaques revealed that plasma clozapine levels following Clozapine-N-Oxide Hydrochloride administration were 58% lower than those after equimolar Clozapine-N-Oxide Dimethyl Sulfoxide injections (AUC0–4h: 120 versus 280 ng·h/mL). Consequently, the clozapine-to-Clozapine-N-Oxide ratio decreased from 1.8 with Clozapine-N-Oxide Dimethyl Sulfoxide to 0.4 with Clozapine-N-Oxide Hydrochloride [3] [6].
This reduction stems from two properties of the hydrochloride formulation:
Notably, clozapine remains undetectable in cerebrospinal fluid following Clozapine-N-Oxide Hydrochloride administration, confirming that neuronal Designer Receptors Exclusively Activated by Designer Drugs activation is mediated predominantly by the parent compound rather than its metabolite [3]. This metabolic stability is critical for interpreting chemogenetic experiments, as it minimizes confounds from clozapine’s broad pharmacological activity [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7